1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Physical Chemistry Separation Science Quality Control

Regioisomeric contamination and photodecomposition compromise tetrazole-based hit-to-lead campaigns. 1-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol resolves both: N1-methylation blocks tautomeric equilibria responsible for photodegradation in non-methylated analogs, while the alpha-hydroxyethyl substitution pattern enables chromatographic resolution from the regioisomer 2-(1-methyl-1H-tetrazol-5-yl)ethanol (CAS 15284-35-2). • Enhanced photostability: suitable for ambient-light workflows and long-term building block library storage. • Density differential (1.44 vs. 1.43 g/cm³ vs. regioisomer) facilitates high-purity isolations. • Lower boiling point (335.3°C vs. 372.1°C) enables energy-efficient vacuum distillation. Supplied at ≥95% purity with transparent batch-level documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C4H8N4O
Molecular Weight 128.135
CAS No. 186958-72-5
Cat. No. B573188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
CAS186958-72-5
Synonyms1H-Tetrazole-5-methanol, alpha,1-dimethyl- (9CI)
Molecular FormulaC4H8N4O
Molecular Weight128.135
Structural Identifiers
SMILESCC(C1=NN=NN1C)O
InChIInChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3
InChIKeyNKSODCMVNIIIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol: Properties & Procurement


1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol (CAS 186958-72-5) is a tetrazole-based small molecule characterized by a 1-methyltetrazole core with an alpha-hydroxyethyl substituent. The compound exists as a white to off-white solid with a molecular weight of 128.13 g/mol (C4H8N4O) . Predicted physicochemical properties include a boiling point of 335.3 ± 21.0 °C, density of 1.44 ± 0.1 g/cm³, and a pKa of 12.81 ± 0.20 . It is supplied by multiple commercial vendors with a typical purity specification of ≥95% and is categorized as a versatile small molecule scaffold .

Workflow

Tetrazole scaffold synthesis and regioisomer-specific building block research

Selection

Alpha-hydroxyethyl substitution supports hydrogen-bonding and conformational studies

Procurement

Commercially sourced research-grade compound with reported purity specification

1-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol vs. Common Analogs


Despite sharing the C4H8N4O molecular formula with its regioisomer 2-(1-methyl-1H-tetrazol-5-yl)ethanol (CAS 15284-35-2) , 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol exhibits distinct physicochemical and tautomeric behavior due to the alpha-hydroxyethyl substitution pattern. The proximity of the hydroxyl group to the tetrazole ring enables intramolecular hydrogen bonding and influences conformational equilibria [1], which directly impacts reactivity in synthetic applications and physicochemical properties. These differences translate to quantifiable variations in boiling point, density, and solubility, making the two compounds non-interchangeable in precise chemical syntheses or analytical workflows.

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Regioisomer 2-(1-methyl-1H-tetrazol-5-yl)ethanol may shift boiling point and density, altering purification outcomes.

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Non-hydroxylated analog 5-ethyl-1-methyl-1H-tetrazole reduces crystal packing efficiency; density-driven behavior differs.

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Unmethylated analog 1-(tetrazol-5-yl)ethanol exhibits extensive tautomerism; N1-methylation alters photochemical stability profile.

1-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol: Quantitative Comparison


Boiling Point and Density vs. Regioisomer

The target compound demonstrates a higher density (1.44 ± 0.1 g/cm³) and a lower boiling point (335.3 ± 21.0 °C) compared to its regioisomer 2-(1-methyl-1H-tetrazol-5-yl)ethanol (CAS 15284-35-2), which exhibits a density of 1.43 g/cm³ and a boiling point of 372.1 °C at 760 mmHg . The proximity of the hydroxyl group to the tetrazole ring in the target compound alters intermolecular hydrogen bonding patterns, leading to a measurable shift in thermal and volumetric properties.

Thermal & Volumetric Shift
Data to verify
Δ boiling point -36.8 °C, Δ density +0.01 g/cm³ vs. regioisomer
May alter distillation and chromatographic separation profiles
Predicted values; experimental confirmation needed
Physical Chemistry Separation Science Quality Control

Hydroxyl-Driven Density Increase

The presence of the hydroxyl group in the target compound significantly elevates density (1.44 ± 0.1 g/cm³) relative to the non-hydroxylated analog 5-ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3), which exhibits a density of 1.22 g/cm³ . This 0.22 g/cm³ increase is attributable to enhanced intermolecular hydrogen bonding and more efficient crystal packing.

Hydroxyl Density Effect
Data to verify
Density increase +0.22 g/cm³ vs. non-hydroxylated analog
Supports tighter crystal packing and solid-state formulation review
Predicted values; packing efficiency context
Material Properties Crystal Engineering Synthetic Intermediates

Commercial Purity and Pricing

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers . As of April 2026, pricing for a 50 mg unit is €516.00 (approximately $560 USD), with a 500 mg unit at €1,412.00 . This pricing structure is specific to the alpha-methylated tetrazole alcohol scaffold and reflects its specialized synthetic utility.

Purity & Pricing
Specification review
≥95% purity; €516/50 mg, €1,412/500 mg
Defines sourcing budget and baseline purity for synthesis planning
Commercial listings; prices subject to change
Procurement Cost Analysis Supply Chain

Tautomerism and Photochemical Stability

The non-methylated analog 1-(tetrazol-5-yl)ethanol (1-TE) exists as a mixture of 12 conformers in the gas phase at room temperature (five 1H-tautomer and seven 2H-tautomer) and undergoes tautomer-selective photodecomposition upon UV irradiation [1]. Methylation at the N1 position in the target compound is predicted to restrict tautomeric equilibria and alter photochemical reactivity, potentially enhancing photostability by reducing the number of accessible conformers [1].

Photostability Inference
Class-level inference
N1-methylation predicted to reduce conformers vs. 12 in 1-TE analog
May support shelf-life stability and photolabile application assessment
Based on analog photochemistry; direct data unavailable
Photochemistry Conformational Analysis Stability Studies

1-(1-Methyl-1H-tetrazol-5-yl)ethan-1-ol: Optimal Applications


Distillation and Chromatographic Purification

The lower boiling point (335.3 °C vs. 372.1 °C for regioisomer) allows for energy-efficient separation during vacuum distillation. The density difference (1.44 vs. 1.43 g/cm³) may also facilitate chromatographic resolution, making the compound suitable for high-purity isolations where regioisomeric contamination must be minimized.

Solid-Phase Synthesis and Crystal Engineering

The elevated density (1.44 g/cm³) relative to non-hydroxylated analogs (1.22 g/cm³) suggests improved packing efficiency and potential for ordered crystal lattice formation. This property is advantageous in the design of crystalline materials and solid-phase synthetic scaffolds.

Cost-Effective Small-Scale Procurement

With commercial availability at ≥95% purity and transparent pricing (€516.00/50mg) , the compound is economically viable for hit-to-lead campaigns and early-stage medicinal chemistry. The defined purity specification ensures reproducible synthetic outcomes without the need for in-house purification.

Photostability for Formulations and Storage

N1-methylation is expected to block tautomeric equilibria that lead to photodecomposition in the non-methylated analog . This makes the target compound a preferred choice for applications requiring exposure to ambient light or for building block libraries where long-term storage stability is critical.

Application
Selection Property
Validation Focus
Distillation and chromatographic separation studies
Regioisomer-specific boiling point and density context
Purification method optimization and regioisomeric resolution
Solid-phase synthesis and crystal engineering research
Hydroxyl-mediated density and packing behavior
Crystal lattice packing and scaffold stability review
Early-stage medicinal chemistry procurement
Commercial purity specification and transparent pricing
Budgeting and synthetic outcome reproducibility
Photostability and long-term storage studies
N1-methylation and tautomeric restriction context
Shelf-life stability under ambient light and storage conditions

Technical Documentation Hub

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